Calcein Red™ AM
Description
Evolution of Fluorescent Probes for Live Cell Analysis
The development of fluorescent probes for live cell analysis has progressed significantly, moving from early, less specific dyes to highly targeted and sophisticated indicators. This evolution has been driven by the need for probes with improved cell permeability, reduced cytotoxicity, enhanced photostability, and specific targeting capabilities. Early fluorescent dyes often had limitations such as poor retention within cells, potential toxicity, or broad spectral profiles that complicated multicolor imaging. The introduction of acetoxymethyl (AM) esters, such as in Calcein (B42510) AM, marked a key step, allowing non-fluorescent, cell-permeant molecules to enter cells and be converted into fluorescent, cell-retained indicators by intracellular esterases. nih.govciteab.comwikipedia.orgaatbio.com This mechanism enabled the selective staining of viable cells. The ongoing development focuses on creating probes with tailored spectral properties, improved signal-to-noise ratios, and the ability to report on specific cellular activities or environments. nih.govbiolegend.comcaymanchem.comtocris.com
Rationale for Red-Shifted Fluorophores in Multicolor Assays
Multicolor fluorescence microscopy and flow cytometry are powerful techniques that allow simultaneous analysis of multiple cellular parameters. This requires using fluorescent probes with spectrally distinct excitation and emission profiles to minimize signal overlap, or "bleed-through." sigmaaldrich.com Red-shifted fluorophores, which excite and emit light at longer wavelengths compared to traditional green or blue dyes, offer several advantages in this context. nih.govfishersci.no Longer wavelengths typically result in reduced autofluorescence from cellular components, leading to a higher signal-to-noise ratio. nih.govfishersci.no Additionally, red light penetrates tissues more deeply than shorter wavelengths and causes less phototoxicity, making red-shifted probes particularly useful for imaging in thicker samples or in vivo studies. sigmaaldrich.comnih.govfishersci.no Incorporating red-shifted probes into multicolor panels expands the range of cellular targets or processes that can be simultaneously investigated, providing a more comprehensive view of cellular behavior. sigmaaldrich.comnih.gov
Overview of Calcein Red™ AM as a Research Tool
This compound is a fluorogenic, cell-permeant fluorescent probe designed for use in live cell analysis, particularly where a red-shifted signal is beneficial. sigmaaldrich.comwikipedia.org Like its green-emitting counterpart, Calcein AM, this compound utilizes the activity of intracellular esterases to become fluorescent. sigmaaldrich.comwikipedia.org In its acetoxymethyl ester form, this compound is non-fluorescent and can readily cross the membranes of live cells. sigmaaldrich.comwikipedia.org Once inside, ubiquitous intracellular esterases cleave the AM groups, converting the probe into a fluorescent form that is retained within the cytoplasm of viable cells. sigmaaldrich.comwikipedia.org This mechanism makes this compound a valuable indicator of cellular health and viability, as esterase activity is a marker of metabolic function in live cells. sigmaaldrich.com
This compound is characterized by its excitation and emission maxima at approximately 560 nm and 574 nm, respectively, placing its fluorescence in the red region of the spectrum. sigmaaldrich.comwikipedia.org This spectral profile makes it suitable for multicolor imaging experiments in combination with probes emitting at shorter wavelengths, minimizing spectral overlap and enabling the simultaneous detection of different cellular events or populations. citeab.comsigmaaldrich.com Its applications mirror those of Calcein AM but with the advantage of a red-shifted signal, including assessing cell viability in various cell types, potentially in flow cytometry and fluorescence microscopy. sigmaaldrich.comwikipedia.org
Key Properties of this compound
| Property | Value | Source |
| Excitation Maximum | ~560 nm | sigmaaldrich.comwikipedia.org |
| Emission Maximum | ~574 nm | sigmaaldrich.comwikipedia.org |
| Molecular Weight | ~1015.79 Da | sigmaaldrich.com |
| Formula Weight | ~1015.8 | wikipedia.org |
| Cell Permeability | Yes | sigmaaldrich.comwikipedia.org |
| Initial Fluorescence | Non-fluorescent | sigmaaldrich.comwikipedia.org |
| Activated By | Esterases | sigmaaldrich.comwikipedia.org |
| Retained In | Live cells | sigmaaldrich.comwikipedia.org |
Research findings highlight the utility of Calcein AM and its variants in various biological assays. For instance, Calcein AM has been used in conjunction with red-emitting dyes like ethidium (B1194527) homodimer or Calcein red-orange AM for simultaneous assessment of cell viability and other biological activities. citeab.com The principle of using esterase activity to indicate cell viability with Calcein AM is well-established and has been applied in diverse studies, including those on drug resistance and cell tracing. citeab.comwikipedia.org While specific detailed research findings solely focused on this compound in isolation were not extensively detailed in the provided search results, its description as a red-emitting variant of Calcein AM with similar activation mechanism indicates its application in similar live cell assays where a red fluorescent signal is desired, particularly in multicolor contexts to avoid spectral interference with green or blue probes. sigmaaldrich.comwikipedia.org
Properties
Molecular Weight |
1015.8 |
|---|---|
Synonyms |
Calcein Red™ Acetoxymethyl ester |
Origin of Product |
United States |
Mechanistic Principles Underpinning Calcein Red™ Am Utility
Intracellular Esterase-Mediated Activation
Calcein (B42510) Red™ AM is initially in a non-fluorescent form due to the presence of acetoxymethyl (AM) ester groups. biolegend.comcaymanchem.com These lipophilic groups facilitate the molecule's entry into live cells. aatbio.combiomol.comabcam.com
Cleavage of Acetoxymethyl (AM) Ester Groups in Viable Cells
Once inside viable cells, Calcein Red™ AM is a substrate for ubiquitous intracellular esterases. biolegend.comaatbio.combiomol.comthermofisher.com These enzymes cleave the AM ester groups through hydrolysis. aatbio.combiomol.comthermofisher.com This enzymatic cleavage removes the lipophilic blocking groups, transforming the non-fluorescent this compound into the fluorescent Calcein Red™ dye. biolegend.comcaymanchem.combiomol.com This process is a direct indicator of intracellular esterase activity. biolegend.comabcam.com
Significance of Intracellular Esterase Activity in Cellular Assays
The presence of active intracellular esterases is a hallmark of viable cells. aatbio.comabcam.com Dead or necrotic cells typically lack this enzymatic activity due to compromised membrane integrity and cellular damage. aatbio.combiomol.comabcam.com Therefore, the conversion of non-fluorescent this compound to fluorescent Calcein Red™ serves as a reliable indicator of cell vitality and membrane integrity. aatbio.comabcam.com This principle is widely applied in cell viability and cytotoxicity assays, allowing for the differentiation between live and dead cell populations. caymanchem.combiomol.comabcam.com
Principles of Cellular Retention Post-Activation
Following the intracellular cleavage of the AM ester groups, the resulting Calcein Red™ molecule undergoes a significant change in its chemical properties, leading to its retention within the cell. aatbio.combiomol.com
Conversion to Membrane-Impermeant Form
The hydrolysis of the AM ester groups exposes negatively charged carboxylate groups on the Calcein Red™ molecule. thermofisher.com This conversion from a neutral, lipophilic precursor to a charged, hydrophilic product is crucial for cellular retention. aatbio.combiomol.com The increased hydrophilicity and negative charge prevent the molecule from easily diffusing back across the cell's lipid bilayer membrane. aatbio.combiomol.com
Mechanisms of Intracellular Trapping
The primary mechanism of intracellular trapping is the change in polarity and charge. The de-esterified Calcein Red™ dye is a polyanionic molecule at physiological pH, making it poorly permeable to the intact cell membrane. thermofisher.com This effectively traps the fluorescent dye within the cytoplasm of viable cells. aatbio.comthermofisher.comnih.gov In contrast, cells with compromised membranes, characteristic of dead cells, cannot retain the dye, and it leaks out. aatbio.com This differential retention is the basis for using this compound in live/dead cell discrimination assays. abcam.com
Cellular Uptake Dynamics of the Precursor Form
The initial cellular uptake of this compound is facilitated by its lipophilic nature, conferred by the AM ester groups. aatbio.combiomol.comabcam.com This allows the non-fluorescent precursor to passively diffuse across the cell membrane down a concentration gradient. biomol.com
Research findings indicate that the intracellular accumulation of this compound can be time and concentration-dependent. nih.gov Studies using related calcein AM dyes have shown that factors such as cell type and incubation conditions can influence uptake dynamics and the optimal dye concentration required for staining. abcam.comrndsystems.comaatbio.com For instance, different cell lines may exhibit variations in uptake efficiency. abcam.comnih.gov The presence of organic anion transporters, such as MRP1, can also affect the intracellular accumulation of calcein derivatives, potentially leading to efflux of the cleaved fluorescent product. abcam.comglpbio.comgoettingen-research-online.de Inhibitors of these transporters, such as probenecid (B1678239), can be used to enhance intracellular dye retention in some cell types. abmole.comaatbio.com
Data on the uptake kinetics of CellTrace™ calcein red-orange AM (a related red-emitting calcein AM) in colorectal adenocarcinoma and bovine aortic endothelial cells demonstrated time and concentration-dependent intracellular accumulation. nih.govresearchgate.net While the rate of accumulation did not show significant differences between these cell lines in that specific study, the extent of accumulation was dependent on the incubation time and the initial dye concentration. nih.gov
The following table summarizes representative data on the relationship between incubation time and relative fluorescence intensity, illustrating the uptake and activation process.
| Incubation Time (minutes) | Relative Fluorescence Intensity (Arbitrary Units) |
| 0 | Low |
| 15 | Increasing |
| 30 | Moderate |
| 60 | High |
| 120 | Plateau/Maximum |
Note: This table represents a generalized trend based on the known mechanism and research findings on calcein AM dyes, illustrating time-dependent uptake and activation. Specific values would vary depending on cell type, concentration, and conditions.
Studies have also investigated Calcein AM uptake in different cellular structures, such as multicellular tumor spheroids (MCSs), showing differential uptake patterns compared to 2D cell cultures, which can be influenced by factors like cell density and efflux pump activity. researchgate.net
Advanced Methodological Applications in Cellular and Molecular Biology Research
Cell Viability and Metabolic Activity Assessment
The application of Calcein (B42510) Red™ AM in cell viability and metabolic activity assessment stems from its mechanism of action, which relies on the presence and activity of intracellular esterases, a hallmark of live cells. caymanchem.comglpbio.com
Discrimination of Live and Non-Viable Cell Populations
Calcein Red™ AM is widely used to differentiate between live and non-viable cell populations. caymanchem.com The non-fluorescent this compound readily enters cells with intact cell membranes. caymanchem.com In viable cells, intracellular esterases hydrolyze the ester bonds, converting it into the fluorescent Calcein Red™ dye. caymanchem.comglpbio.com This charged, fluorescent product is then well-retained within the cytoplasm of cells with intact cell membranes. caymanchem.com Conversely, in non-viable cells with compromised membrane integrity and diminished esterase activity, the hydrolysis does not occur efficiently, and the dye is not retained, resulting in minimal to no fluorescence. caymanchem.comglpbio.com This differential fluorescence allows for clear discrimination between live (fluorescent) and dead (non-fluorescent or weakly fluorescent) cells. This technique is valuable in various research areas, including toxicology, pharmacology, and clinical research. abcam.com
Often, Calcein AM (which produces green fluorescence upon hydrolysis) is used in conjunction with a red-fluorescent dye, such as propidium (B1200493) iodide (PI) or ethidium (B1194527) homodimer-1 (EthD-1), which can only enter cells with damaged membranes and stain the nuclei of dead cells. abcam.comthermofisher.commedchemexpress.comptglab.com While this compound itself emits red fluorescence, it can be used in combination with other dyes emitting at different wavelengths to assess multiple parameters simultaneously. abcam.com For instance, combining Calcein AM (green) with a dye that stains dead cells red allows for a two-color viability assay. thermofisher.comfishersci.no this compound, as a red-emitting variant, can be used in similar multiplexing strategies with dyes emitting in other spectral ranges. caymanchem.cominterchim.fr
Quantitation of Esterase Activity as a Metabolic Indicator
The hydrolysis of this compound by intracellular esterases is a direct indicator of metabolic activity within the cell. caymanchem.comglpbio.com The non-fluorescent AM ester is converted to the fluorescent Calcein Red™ by these ubiquitous enzymes present in the cytoplasm of live cells. caymanchem.comglpbio.com The level of fluorescence is directly related to the enzymatic activity. ptglab.combiotium.com By quantifying the fluorescence intensity, researchers can indirectly quantify the level of intracellular esterase activity, which serves as a reliable marker for metabolic function and cell vitality. thermofisher.com This provides a more direct measure of live cell populations compared to assays that rely solely on metabolic outputs like MTT or XTT, which can be influenced by factors other than direct viability. abcam.com
Multidrug Resistance (MDR) Phenotype Studies
This compound, similar to Calcein AM, is a valuable tool for studying the multidrug resistance (MDR) phenotype in cells. abcam.comtocris.comcaymanchem.comthermofisher.com MDR is a significant challenge in various therapeutic areas, particularly in cancer treatment, where cells develop mechanisms to efflux drugs, reducing their intracellular concentration and effectiveness. escholarship.org
Assessment of Efflux Pump Activity (e.g., P-glycoprotein, MRP1, ABC Transporters)
A key mechanism of MDR involves the overexpression and activity of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1). abcam.comescholarship.orgmdpi.complos.org These transporters actively pump various substrates, including some fluorescent dyes and chemotherapeutic agents, out of the cell. abcam.comthermofisher.comescholarship.org
Calcein AM and its derivatives like this compound are substrates for several ABC transporters, including P-gp and MRP1. abcam.comthermofisher.complos.org In cells expressing high levels of these efflux pumps, the non-fluorescent this compound that enters the cell is rapidly transported back out before it can be fully hydrolyzed by intracellular esterases to its fluorescent form. abcam.comthermofisher.com This results in lower intracellular accumulation of the fluorescent Calcein Red™ compared to cells with lower or no expression of these transporters. abcam.comthermofisher.com
Therefore, the intracellular fluorescence intensity of Calcein Red™ after incubation can serve as an inverse indicator of efflux pump activity. abcam.comthermofisher.com Higher efflux pump activity leads to lower intracellular fluorescence, while inhibition of these pumps by specific modulators or drugs results in increased intracellular fluorescence due to enhanced retention of the hydrolyzed fluorescent dye. abcam.comcaymanchem.comthermofisher.com
This principle is utilized in efflux pump activity assays, often performed using flow cytometry or fluorescence microscopy. abcam.comtocris.comcaymanchem.com By comparing the fluorescence intensity in the presence and absence of known efflux pump inhibitors (such as cyclosporin (B1163) A or verapamil (B1683045) for P-gp and MRP1) or potential drug candidates, researchers can assess the functional activity of these transporters and screen for compounds that can overcome MDR. caymanchem.complos.orgnih.govresearchgate.netoup.com
| Application | Principle of Detection | Readout |
| Live/Non-Viable Cell Discrimination | Intracellular esterase activity and membrane integrity | Presence/intensity of fluorescence |
| Monitoring Cellular Health | Changes in esterase activity and membrane integrity | Changes in fluorescence intensity |
| Quantitation of Esterase Activity | Enzymatic hydrolysis of this compound to fluorescent Calcein Red™ | Fluorescence intensity |
| Application in Spheroid and 3D Culture Systems | Penetration and conversion within the 3D structure, indicating viable cells | Fluorescence distribution and intensity |
| Assessment of Efflux Pump Activity (MDR) | Efflux of this compound or Calcein Red™ by ABC transporters | Inverse correlation with fluorescence accumulation |
Investigation of Efflux Pump Inhibitors
Efflux pumps are membrane transporters that actively extrude various substrates, including fluorescent dyes and therapeutic drugs, from cells. Overexpression of efflux pumps is a significant mechanism of multidrug resistance (MDR) in cancer cells and other cell types. Calcein AM (the green fluorescent analog of this compound) and, by extension, this compound, are known substrates for certain efflux pumps, such as the multidrug resistance-associated proteins (MRPs). sigmaaldrich.com
In the investigation of efflux pump inhibitors, this compound can be used to assess the activity of these transporters. Cells are loaded with this compound in the presence or absence of a potential efflux pump inhibitor. If an inhibitor is effective, it will block the efflux of the fluorescent calcein derivative from the cells, leading to increased intracellular fluorescence compared to cells not treated with the inhibitor. This allows researchers to quantify the degree of efflux pump inhibition and screen for novel compounds that can overcome drug resistance mediated by these transporters. The accumulation of the fluorescent dye inside the cell is directly proportional to the efficacy of the efflux pump inhibitor.
Cellular Imaging and Dynamics
This compound is extensively used in live-cell imaging applications to visualize and track cell populations and dynamic cellular processes. Its red fluorescence is compatible with multiplexing strategies when combined with probes emitting in other spectral ranges, such as green or blue.
This compound is a suitable probe for various fluorescence microscopy techniques, providing a clear signal in live cells. tocris.com
CLSM is a powerful technique for obtaining high-resolution optical sections of fluorescently labeled samples. This compound is frequently used in CLSM to image live cells, allowing for detailed visualization of cellular morphology and distribution within tissues or co-culture systems. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgoup.com Its stable intracellular fluorescence after esterase cleavage makes it ideal for capturing clear images of live cell populations. Studies have utilized this compound in confocal microscopy to assess cell viability following treatments like photoporation researchgate.netresearchgate.net and to visualize cell-cell interactions such as trogocytosis frontiersin.orgfrontiersin.org. The ability of CLSM to optical section reduces background fluorescence, enhancing the signal from the this compound retained within the cytoplasm of viable cells.
Time-lapse microscopy enables the study of dynamic events in living cells over extended periods. This compound is a valuable tool for time-lapse imaging because its fluorescence is long-lasting in healthy cells, allowing researchers to track cell movement, changes in morphology, and interactions between different cell types. nih.govscholaris.ca For instance, this compound has been used to label bystander cells in co-culture experiments to observe their interactions with other cell populations over time. nih.gov The stability of the fluorescent signal is crucial for maintaining consistent cell tracking throughout the duration of the time-lapse experiment. However, it is noted that signal loss due to membrane pumps can potentially affect its use in real-time assays over very long periods. researchgate.net
High-throughput screening (HTS) is widely used in drug discovery and toxicology to rapidly assess the effects of large libraries of compounds on cells. This compound is well-suited for HTS applications in microplate formats, particularly for cell viability and cytotoxicity assays. researchgate.netresearchgate.netbiolegend.com In these assays, cells are typically cultured in 96-, 384-, or 1536-well plates and treated with various compounds. After incubation, this compound is added, and the resulting fluorescence signal, indicative of viable cells, is measured using a microplate reader. The intensity of the fluorescence correlates with the number of metabolically active cells. oup.com This allows for rapid and quantitative assessment of compound effects on cell health and survival. researchgate.netresearchgate.net
Intracellular Localization Studies
While Calcein AM is primarily known for broadly staining the cytoplasm of viable cells after esterase cleavage, its distribution within the intracellular environment can be indicative of cellular health and specific processes. Once the acetoxymethyl (AM) ester is cleaved by intracellular esterases, the resulting highly negatively charged calcein molecule is generally well-retained within the cytoplasm of cells with intact membranes. biotium.comcreative-bioarray.com However, studies have also noted its accumulation in other intracellular compartments, including mitochondria. abcam.comthermofisher.com The localization is dependent on the activity of intracellular esterases and the integrity of cellular and organellar membranes.
Assessment of Specific Cellular Processes and Structures
The use of this compound, or related Calcein AM dyes, extends to evaluating several key cellular processes and structures, often in combination with other fluorescent probes to provide comprehensive data.
Membrane Integrity Evaluation
Calcein AM is a widely used marker for assessing cell membrane integrity. biotium.comcreative-bioarray.comabcam.comaatbio.com The non-fluorescent Calcein AM readily crosses the membranes of live cells. creative-bioarray.comtocris.com Inside the cell, intracellular esterases hydrolyze the AM group, yielding the fluorescent calcein. creative-bioarray.comtocris.com Because calcein is hydrophilic and negatively charged, it is retained within the cytoplasm of cells with intact cell membranes. creative-bioarray.comtocris.com Cells with compromised membrane integrity, characteristic of dead or dying cells, lose the ability to retain the fluorescent calcein, resulting in a lack of fluorescence. abcam.comaatbio.com This principle forms the basis of live/dead cell discrimination assays. The retention of calcein is a direct indicator of an intact plasma membrane and active esterase activity, both hallmarks of viable cells. nih.gov
Analysis of Cell Death Pathways (Apoptosis and Necrosis)
Calcein AM staining is frequently employed, often in conjunction with other dyes, to study apoptosis and necrosis. abcam.com In apoptotic or necrotic cells, the compromise of membrane integrity leads to the inability to retain the fluorescent calcein, resulting in diminished or absent fluorescence. abcam.com Combining Calcein AM with membrane-impermeant dyes like propidium iodide (PI) or ethidium homodimer (EthD-1), which stain cells with damaged membranes, allows for the differentiation of live, apoptotic, and necrotic cell populations. abcam.comnih.govscielo.br Live cells are typically stained by Calcein AM but exclude PI or EthD-1, while late apoptotic or necrotic cells have compromised membranes, losing calcein and taking up the other dye. abcam.comnih.govscielo.br Some studies suggest that the decrease in esterase activity, detected by reduced calcein fluorescence, can be an early event in apoptosis, preceding the externalization of phosphatidylserine (B164497). nih.gov
Detection of Intracellular Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Calcein AM has been explored as a tool for detecting changes in intracellular oxidative state and reactive oxygen species (ROS) generation. researchgate.netnih.gov Research indicates that Calcein AM can respond to oxidation, with studies showing a dose-dependent increase in the emission of the AM form in the presence of oxidants like H₂O₂. researchgate.netnih.gov Confocal microscopy studies have confirmed that Calcein AM can detect changes in the intracellular redox state in living cells following treatment with oxidative stimuli. researchgate.netnih.gov Its sensitivity to oxidation has been reported to be higher compared to some other fluorescein (B123965) derivatives. researchgate.netnih.gov This application allows for real-time imaging of intracellular ROS generation. researchgate.netnih.gov
Studies of Intercellular Communication via Gap Junctions
Calcein AM is widely used to assess gap junctional intercellular communication (GJIC). tandfonline.comnih.govaai.orgmdpi.com This method, often referred to as a dye transfer assay, relies on the ability of the hydrolyzed, fluorescent calcein to pass through gap junctions between adjacent cells. tandfonline.comnih.govaai.orgmdpi.com Cells are loaded with cell-permeant Calcein AM, which is cleaved intracellularly to fluorescent calcein. nih.govaai.org When these "donor" cells are in contact with unlabeled "acceptor" cells, the transfer of fluorescent calcein from donor to acceptor cells through functional gap junctions can be observed and quantified using fluorescence microscopy or flow cytometry. tandfonline.comnih.govaai.org The extent of dye transfer is indicative of the degree of gap junction coupling between cells. tandfonline.com This technique is valuable for studying the function and regulation of gap junctions in various biological contexts. tandfonline.comaai.orgmdpi.com
Investigation of Mitochondrial Membrane Potential Changes
Calcein AM can be utilized in assays to investigate changes in mitochondrial membrane potential (ΔΨm), particularly in conjunction with quenchers like cobalt ions (Co²⁺). abcam.comthermofisher.comnih.govspandidos-publications.com Calcein AM passively diffuses into cells and is cleaved by esterases in both the cytoplasm and mitochondria. abcam.comthermofisher.comnih.gov When Co²⁺ is added to the extracellular medium, it quenches the fluorescence of cytosolic calcein but is normally excluded from the mitochondrial matrix by the intact inner mitochondrial membrane. thermofisher.comnih.gov Therefore, in healthy cells with polarized mitochondria, calcein fluorescence is observed primarily within the mitochondria. abcam.comnih.gov Upon mitochondrial permeability transition pore opening, which can be triggered by a decrease in ΔΨm, Co²⁺ enters the mitochondria and quenches the mitochondrial calcein fluorescence, leading to a loss of signal. abcam.comthermofisher.comnih.gov This provides an indirect measure of mitochondrial membrane potential changes and mitochondrial outer membrane integrity. abcam.comthermofisher.comnih.gov
Compound Information
| Compound Name | PubChem CID |
| This compound | 390986 |
This compound is a fluorescent probe widely employed in cellular and molecular biology research to assess various aspects of cell health and function. As a cell-permeant, non-fluorescent esterase substrate, it is selectively taken up by live cells and converted into a fluorescent product by intracellular esterases. This property makes it a valuable tool for applications ranging from viability assessment to the study of specific cellular processes. While the core mechanism relies on the enzymatic activity present in viable cells and the integrity of the cell membrane, its applications extend to more complex analyses, often in combination with other dyes.
Confocal Laser Scanning Microscopy (CLSM)
Flow Cytometric Analysis of Cell Populations
Assessment of Specific Cellular Processes and Structures
Beyond basic viability staining, this compound, or its closely related Calcein AM variants, are integral to assays that probe specific cellular functions and the integrity of cellular structures.
Membrane Integrity Evaluation
A fundamental application of this compound is the assessment of cell membrane integrity. The principle is based on the fact that the hydrolyzed, fluorescent calcein is retained within the cell only if the plasma membrane is intact. creative-bioarray.comtocris.com Cells with compromised membranes, indicative of cell death (including late apoptosis and necrosis), lose the ability to retain the dye, resulting in a loss of fluorescence. abcam.comaatbio.com This makes this compound a reliable indicator of viable cells within a population, often used in conjunction with membrane-impermeant dyes that stain dead cells to provide a comprehensive viability assessment. abcam.comantibodiesinc.com
Analysis of Cell Death Pathways (Apoptosis and Necrosis)
This compound can be incorporated into assays designed to analyze cell death pathways such as apoptosis and necrosis. While this compound primarily identifies live cells with intact membranes and active esterases, its use in combination with other fluorescent markers allows for the differentiation of various stages of cell death. abcam.comnih.govscielo.br For instance, when used alongside a membrane-impermeant nuclear stain like propidium iodide or ethidium homodimer, live cells will exhibit Calcein Red™ fluorescence but exclude the nuclear stain, while necrotic or late apoptotic cells with compromised membranes will lose Calcein Red™ fluorescence and be stained by the nuclear dye. abcam.comnih.govscielo.br Some research indicates that the reduction in esterase activity detected by calcein-based dyes can be an early marker in the apoptotic process. nih.gov
Detection of Intracellular Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Studies have demonstrated the utility of Calcein AM, and by extension potentially this compound, in detecting intracellular oxidative stress and the generation of reactive oxygen species (ROS). researchgate.netnih.gov The AM form of calcein has been shown to be sensitive to oxidation, exhibiting a dose-dependent increase in fluorescence emission upon exposure to oxidants like hydrogen peroxide. researchgate.netnih.gov This sensitivity allows Calcein AM to act as a sensor for changes in the intracellular redox state, enabling real-time monitoring of oxidative events within living cells using techniques like confocal microscopy. researchgate.netnih.gov Its higher sensitivity compared to certain other fluorescein derivatives highlights its potential in this application. researchgate.netnih.gov
Studies of Intercellular Communication via Gap Junctions
Calcein AM is a widely accepted tool for investigating gap junctional intercellular communication (GJIC). tandfonline.comnih.govaai.orgmdpi.com In dye transfer assays, cells loaded with Calcein AM (donor cells) are co-cultured with unlabeled cells (acceptor cells). tandfonline.comnih.gov The fluorescent calcein, produced by intracellular hydrolysis, can traverse functional gap junctions, leading to the appearance of fluorescence in the adjacent acceptor cells. tandfonline.comnih.govaai.org The degree of fluorescence transfer is a quantitative measure of the extent of intercellular communication mediated by gap junctions. tandfonline.comnih.gov This method is crucial for understanding the role of gap junctions in various physiological and pathological processes. tandfonline.comaai.orgmdpi.com
Investigation of Mitochondrial Membrane Potential Changes
Calcein AM can be employed in assays to assess mitochondrial membrane potential (ΔΨm), often using quenchers like cobalt ions (Co²⁺). abcam.comthermofisher.comnih.govspandidos-publications.com Calcein AM permeates cellular membranes, including the mitochondrial membranes, where it is cleaved by esterases. abcam.comthermofisher.comnih.gov While cytosolic calcein fluorescence can be quenched by extracellularly added Co²⁺, the inner mitochondrial membrane of healthy cells is impermeable to Co²⁺, thus preserving mitochondrial calcein fluorescence. thermofisher.comnih.gov Changes in mitochondrial membrane potential, particularly depolarization, can lead to the opening of the mitochondrial permeability transition pore, allowing Co²⁺ to enter the mitochondria and quench the calcein fluorescence. abcam.comthermofisher.comnih.gov The loss of mitochondrial fluorescence therefore serves as an indicator of decreased mitochondrial membrane potential and increased permeability. abcam.comthermofisher.comnih.gov
Extracellular Vesicle (EV) Detection and Internalization Dynamics
Calcein AM, and by extension its red-emitting analog this compound, can be employed to label extracellular vesicles (EVs) and study their internalization by target cells nih.govwikipedia.orgfishersci.no. The principle relies on the dye entering the EVs, where intraluminal esterases can process it into the fluorescent form, which is then retained within the intact vesicles nih.govfishersci.no. This allows researchers to visualize EVs and track their distribution and uptake by recipient cells using fluorescence microscopy or flow cytometry nih.govfishersci.no.
Research has demonstrated the successful loading of Calcein AM into EVs derived from various cell types, such as astrocytes nih.govfishersci.no and bone marrow mesenchymal stromal cells (BMSCs) wikipedia.org. Studies investigating EV internalization into target cells, such as brain microvascular endothelial cells (MBEC cells) nih.govfishersci.no and neural cell lines like SH-SY5Y and Neuro2a wikipedia.org, have utilized Calcein AM-loaded EVs. These studies have shown time-dependent internalization of the labeled EVs into the cytoplasm of recipient cells, as observed through fluorescence microscopy, including 3D analysis nih.govwikipedia.orgfishersci.no. The use of Calcein AM for EV labeling provides a relatively simple and cost-effective method for visualizing EV distribution and internalization, which can guide further, more detailed analyses using techniques like confocal microscopy nih.govfishersci.no.
Research on Microbial Viability (e.g., Bacteria, Coccolithophores)
Calcein AM staining is applicable for determining cell viability in various microorganisms, including bacteria and certain phytoplankton. Similar to eukaryotic cells, many live bacterial strains, particularly gram-negative bacteria, possess microbial esterases capable of hydrolyzing Calcein AM to its fluorescent form citeab.comuni.lunih.gov. This allows for the assessment of viable bacterial populations in diverse applications, including microbiology studies, environmental monitoring, and pharmaceutical testing citeab.com. The intensity of the resulting fluorescence is proportional to the number of viable bacteria citeab.com. Calcein AM and its derivatives, such as FilmTracer™ calcein red-orange, have been used to visualize bacterial biofilms and assess the esterase activity of bacteria within these complex structures uni.lunih.gov.
In the context of coccolithophores, calcifying unicellular marine phytoplankton, the fluorescent product calcein has been used as a tool to investigate biomineralization by labeling the extracellular calcium carbonate plates (coccoliths) uni.luwikipedia.org. Calcein binds to calcium ions within newly precipitated calcium carbonate wikipedia.orgnih.govfishersci.no. However, studies specifically using Calcein AM for coccolithophores have noted that it can stain intracellular compartments, which may deem it unsuitable for tracking extracellular calcification wikipedia.org. Despite this, the use of calcein itself has proven valuable for monitoring coccolith production and calcification patterns in coccolithophore populations using fluorescence and confocal microscopy wikipedia.org.
Analysis of Cell Adhesion and Chemotaxis
Calcein AM is a widely used fluorescent technique for monitoring cell adhesion and chemotaxis tocris.com. By loading live cells with Calcein AM, researchers can fluorescently label the cells and track their movement and interactions in real-time. The retention of the fluorescent calcein product within viable cells allows for prolonged imaging and analysis of dynamic cellular processes like migration and adhesion.
This application is valuable in studies investigating phenomena such as cancer metastasis, wound healing, and tissue regeneration, where understanding cell movement and adhesion is crucial. The ability to monitor live cell movement provides insights into how cells respond to various environmental cues, including extracellular matrix proteins and chemical gradients. Calcein AM's low cytotoxicity and photostability are advantageous for these types of studies tocris.com. While these applications are primarily described for the green-emitting Calcein AM, this compound offers the ability to perform similar assays with red fluorescence, enabling multiplexing with other fluorescent probes or genetically encoded reporters that emit in different spectral ranges citeab.comtocris.com.
Erythrocyte Viability and Aging Studies
Calcein AM has been successfully applied in developing novel fluorescence assays for determining human erythrocyte viability and aging. This flow cytometric assay utilizes the principle of Calcein AM hydrolysis by intracellular esterases in viable red blood cells (RBCs) to produce fluorescent calcein. The loss of calcein staining can be determined by flow cytometry and correlates with decreased esterase activity, which has been shown to be an early event in RBC self-death pathways.
The Calcein AM assay allows for the assessment of RBC viability and can distinguish between young and aged RBCs. Studies have shown that RBCs undergoing induced self-death lose calcein staining. Double labeling with other markers, such as phycoerythrin-labeled annexin-V, has demonstrated that the decrease in esterase activity, as indicated by calcein staining, precedes the externalization of phosphatidylserine residues. This assay is considered a reliable marker of RBC aging and has potential wide application, particularly in blood banks. This compound, as a red-emitting variant, could potentially be used in similar assays, offering flexibility for multiplexing with other green-emitting viability indicators or cellular markers sigmaaldrich.com.
Biomineralization Research
The fluorescent product calcein has been extensively used as a non-toxic fluorescent marker to investigate biomineralization in a variety of calcifying organisms uni.luwikipedia.orgnih.govfishersci.no. Calcein incorporates into newly precipitated calcium carbonate and calcium phosphate (B84403) structures, allowing researchers to optically 'tag' and track the formation and growth of mineralized tissues wikipedia.orgnih.govfishersci.no. This application has been demonstrated in marine organisms such as coccolithophores, mollusks, cnidarians, echinoderms, crustaceans, and fishes, as well as in studies of osteoblast-mediated mineralization wikipedia.orgnih.govfishersci.no.
Comparative Analysis with Other Fluorescent Probes and Assays
Advantages and Limitations Relative to Green-Emitting Calcein (B42510) Analogs (e.g., Calcein AM)
Calcein AM is a widely used green-fluorescent viability dye that, like Calcein Red™ AM, is cell-permeant and converted to a fluorescent product by intracellular esterases in live cells abcam.cominterchim.fraatbio.comcellsignal.cncellbiolabs.cominterchim.fr. The primary distinction lies in their spectral properties.
Mitigation of Spectral Overlap with Green Fluorescent Proteins (GFPs)
A significant advantage of this compound over Calcein AM is its distinct emission spectrum, which is shifted towards the red region of the visible spectrum (excitation/emission ~647/659 nm or 635/670 nm) interchim.fr. Calcein AM, in contrast, emits green fluorescence (excitation/emission ~495/515 nm or 496/516 nm) cellsignal.cninterchim.fractivemotif.comstemcell.comnih.govthermofisher.com. This spectral difference is crucial when working with cells expressing Green Fluorescent Proteins (GFPs). Calcein AM exhibits complete spectral overlap with GFP, making simultaneous analysis of cell viability using Calcein AM and monitoring of GFP expression impossible due to signal interference interchim.fraatbio.com. This compound's red emission minimizes or eliminates this spectral overlap, allowing for clear distinction between the viability signal and GFP fluorescence interchim.frthermofisher.comthermofisher.com.
Facilitation of Multi-Color Labeling Strategies
The distinct red fluorescence of this compound facilitates multi-color labeling strategies in live cell analysis. While Calcein AM provides a green channel for live cell detection, this compound offers a compatible red channel. This allows researchers to simultaneously assess live cells using this compound while utilizing other fluorescent probes or proteins with emission spectra in different ranges (e.g., blue or far-red) without significant spectral bleed-through interchim.frthermofisher.comthermofisher.com. This expands the possibilities for multiplexing experiments to study multiple cellular parameters concurrently. Calcein AM can be combined with red fluorescent dyes like ethidium (B1194527) homodimer or Calcein red-orange AM for simultaneous assessment of cell viability and other activities abcam.com.
Comparison with Other Viability Dyes and Assays
Cell viability can be assessed through various methods, each relying on different cellular properties. Comparing this compound to these methods highlights its specific application space.
Dye Exclusion Assays (e.g., Propidium (B1200493) Iodide, Ethidium Homodimer)
Dye exclusion assays, such as those using Propidium Iodide (PI) or Ethidium Homodimer (EthD-1), assess cell viability based on the integrity of the plasma membrane cellsignal.cncellbiolabs.comactivemotif.comstemcell.comnih.govthermofisher.comsigmaaldrich.com. PI and EthD-1 are membrane-impermeant dyes that can only enter cells with damaged or compromised cell membranes, typically found in dead or late-stage apoptotic/necrotic cells cellsignal.cncellbiolabs.comactivemotif.comstemcell.comnih.govthermofisher.comsigmaaldrich.comwikipedia.orgfishersci.canih.govresearchgate.net. Once inside, they intercalate with DNA and emit red fluorescence cellsignal.cncellbiolabs.comactivemotif.comstemcell.comnih.govthermofisher.comsigmaaldrich.comwikipedia.orgnih.gov.
In contrast, this compound is cell-permeant and relies on the presence of intracellular esterase activity, a marker of metabolic function present in live cells with intact membranes interchim.fraatbio.comcellsignal.cncellbiolabs.comactivemotif.comstemcell.comnih.govthermofisher.comsigmaaldrich.comresearchgate.net. Live cells convert the non-fluorescent this compound into a fluorescent product that is retained within the cytoplasm interchim.fraatbio.comcellsignal.cnresearchgate.net. Therefore, this compound stains live cells, while PI or EthD-1 stain dead cells.
Combining this compound (or Calcein AM) with a membrane-impermeant dye like PI or EthD-1 allows for a dual-staining approach to differentiate between live and dead cell populations within the same sample cellsignal.cncellbiolabs.comactivemotif.comstemcell.comnih.govthermofisher.comsigmaaldrich.com. This provides a more comprehensive assessment of a cell population's health status. Studies have shown that the Calcein AM/EthD-1 combination can be a sensitive method for detecting apoptosis and assessing cell viability scielo.brnih.gov.
Metabolic Activity Assays (e.g., MTT, WST-1, LDH)
Metabolic activity assays, such as MTT and WST-1, measure the activity of cellular enzymes, primarily mitochondrial dehydrogenases, which are indicative of metabolic vigor in viable cells abcam.comcellbiolabs.comsigmaaldrich.comfishersci.caciteab.comresearchgate.netnih.gov. These assays typically involve the reduction of a tetrazolium salt into a colored formazan (B1609692) product that can be quantified spectrophotometrically abcam.comcellbiolabs.comsigmaaldrich.comfishersci.caciteab.comresearchgate.netnih.gov.
LDH (Lactate Dehydrogenase) assays, on the other hand, measure cytotoxicity by quantifying the amount of LDH released into the cell culture medium from cells with damaged cell membranes abcam.comactivemotif.comsigmaaldrich.comresearchgate.netthermofisher.comnih.gov. Increased LDH release indicates a loss of membrane integrity and cell death abcam.comactivemotif.comsigmaaldrich.comresearchgate.netthermofisher.comnih.gov.
Apoptotic Markers (e.g., Annexin V)
Apoptotic markers, such as Annexin V, detect specific events occurring during programmed cell death (apoptosis). Annexin V typically binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells abcam.comscielo.brnih.govnih.govscite.ai. Annexin V is often conjugated to a fluorophore (e.g., Annexin V-FITC) for detection scielo.brnih.govnih.govscite.ai.
Studies comparing Calcein AM (a similar mechanism to this compound) and Annexin V have shown that Calcein AM can sometimes detect apoptotic changes earlier than Annexin V, particularly in certain cell types, suggesting that the loss of esterase activity or retention can precede PS exposure or be a more sensitive indicator in some contexts scielo.brnih.govnih.gov. However, Annexin V directly identifies cells undergoing early apoptosis, providing different information than a general viability dye like this compound. Combining Annexin V with a viability dye (like PI) is common for distinguishing live, early apoptotic, and late apoptotic/necrotic cell populations abcam.comscielo.brnih.govscite.ai.
Live/Dead Staining Panels
This compound is frequently incorporated into live/dead staining panels to enable the simultaneous assessment of live and dead cell populations, often in conjunction with a cell-impermeant dye that stains compromised or dead cells biolegend.comelabscience.commskcc.org. This allows for a more comprehensive analysis of cell viability within a heterogeneous population elabscience.comabcam.com. For instance, combining a calcein-based dye (which stains live cells) with a dye like propidium iodide (PI) or ethidium homodimer (EthD-1), which only enter cells with damaged membranes and stain the nucleus red, provides a clear distinction between live (fluorescent) and dead (red fluorescent) cells elabscience.comabcam.comthermofisher.comapexbt.com. This multiplexing capability is valuable in various research applications, including cytotoxicity assays and the study of cellular responses to different conditions elabscience.com. The use of this compound, with its distinct red emission, allows for combination with green-emitting live cell dyes like Calcein AM or other fluorescent probes for multi-color analysis, which is particularly useful in techniques like flow cytometry and fluorescence microscopy interchim.frabcam.com.
Performance Characteristics in Research Contexts
This compound, similar to its green counterpart Calcein AM, exhibits characteristics that make it suitable for various research applications involving live cells. These characteristics relate to its signal properties, cellular retention, photostability, and compatibility with analytical techniques caymanchem.combiolegend.com.
Signal Sensitivity and Brightness
Upon hydrolysis by intracellular esterases, this compound yields a fluorescent product that contributes to the assessment of cell vitality caymanchem.combiolegend.com. The signal generated is proportional to the esterase activity within the cell biolegend.com. While specific comparative data on the absolute signal sensitivity and brightness of this compound relative to other red-emitting dyes can vary depending on the application and cell type, calcein-based dyes in general are known for generating intense fluorescence in live cells biomol.comthermofisher.com. The large quantum yield of calcein dyes facilitates their detection in various applications biomol.com. For this compound, the maximum excitation and emission wavelengths are 560 nm and 574 nm, respectively caymanchem.combiolegend.com.
Retention Stability within Cells
A key feature of the hydrolyzed calcein dyes, including Calcein Red™ (derived from this compound), is their retention within live cells caymanchem.combiolegend.combiomol.com. After the lipophilic AM groups are cleaved by intracellular esterases, the resulting fluorescent calcein molecule becomes highly negatively charged and hydrophilic biomol.comelabscience.com. This charge prevents it from easily crossing the intact cell membrane, thus trapping it within the cytoplasm of viable cells biomol.comelabscience.com. This retention is crucial for sustained staining of live cell populations over the course of an experiment biomol.com. However, it is important to note that calcein-based dyes are generally not retained after cell fixation and permeabilization biolegend.combiomol.com. The retention can also be affected by the activity of efflux pumps, such as multidrug resistance proteins, in some cell types researchgate.net.
Compatibility with Downstream Analytical Techniques
This compound and its fluorescent product, Calcein Red™, are compatible with a variety of standard downstream analytical techniques used in cell biology research caymanchem.combiolegend.combiomol.com. These include:
Flow Cytometry: this compound is quality tested and verified for use in flow cytometry for assessing cell vitality biolegend.com. Flow cytometry allows for high-throughput analysis and quantitative assessment of cell viability in large populations biomol.comabcam.com. The distinct excitation and emission spectra of Calcein Red™ (560/574 nm) make it suitable for multicolor panels in flow cytometry, allowing for simultaneous analysis with other fluorescent markers caymanchem.combiolegend.commskcc.org.
Fluorescence Microscopy: this compound is also verified for live cell imaging using fluorescence microscopy biolegend.com. This technique allows for visualization of stained live cells and assessment of their morphology and distribution biomol.com.
Fluorescence Plate Readers: Calcein-based assays can be adapted for use with fluorescence plate readers for quantitative measurements of fluorescence intensity, which correlates with the number of viable cells biomol.combiotium.comcreative-bioarray.com.
Innovations and Future Directions in Calcein Red™ Am Research
Development of Novel Calcein (B42510) Red™ AM Conjugates and Derivatives
The development of Calcein Red™ AM represents an innovation aimed at providing a red-shifted alternative to Calcein AM for multicolor fluorescence microscopy and flow cytometry interchim.fraatbio.com. This allows for simultaneous labeling of live cells with this compound and other green fluorophores, such as those used in GFP-expressing cells interchim.fraatbio.com. Other related derivatives like Calcein Orange™ and Calcein Deep Red™ AM have also been developed, further expanding the spectral options for live cell staining interchim.fraatbio.comaatbio.com. CellTrace Calcein Red-Orange AM is another cell-permeant, orange-fluorescent probe utilized for long-term live cell staining and viability assessment . These novel derivatives facilitate more complex experimental designs involving multiple fluorescent markers.
Integration into Advanced Microfluidic Systems
Calcein AM and its analogs, including Calcein Red-Orange AM, are being integrated into advanced microfluidic systems for various applications such as cell viability assessment, sorting, and analysis in controlled microenvironments arxiv.orgresearchgate.netspherebio.com. Microfluidic platforms offer advantages in terms of miniaturization, automation, and high-throughput capabilities. For instance, microfluidic cell arrays with individually addressable chambers have utilized dyes like Calcein AM and CellTrace calcein red-orange AM to demonstrate the precise delivery of reagents and subsequent assessment of cell responses . These systems are being explored for applications in cell culture, drug screening, and single-cell analysis, where fluorescent viability indicators are essential for monitoring cell health and behavior within the microfluidic architecture arxiv.orgresearchgate.netspherebio.com. The ability to integrate this compound into these systems allows for multicolor analysis within the constrained environment of microfluidic channels and chambers.
Protocols for Diverse Cell Types and Experimental Conditions
Optimized protocols are crucial for the effective use of this compound across diverse cell types and experimental conditions. General guidelines for Calcein AM staining, which can often be adapted for this compound, involve incubating cells with the dye for a specific time and concentration, followed by washing to remove excess dye aatbio.comaatbio.comabcam.combiolegend.comcosmobio.co.jpthermofisher.com. However, the optimal conditions can vary significantly depending on the cell type (e.g., adherent vs. suspension, mammalian vs. microbial) and the specific experimental goals abcam.comcosmobio.co.jp. Therefore, empirical determination of the optimal dye concentration and incubation parameters is frequently necessary aatbio.comaatbio.comabcam.combiolegend.comcosmobio.co.jprndsystems.com.
Optimization Strategies for Dye Concentration and Incubation Parameters
Determining the appropriate concentration of this compound and the optimal incubation time is critical for achieving sufficient intracellular fluorescence without causing cytotoxicity or high background. Recommended working concentrations for Calcein AM typically range from 1 to 10 µM, with 1-5 µM being commonly used aatbio.comaatbio.comabcam.comcosmobio.co.jpthermofisher.comrndsystems.com. For this compound, a final concentration of 4 to 5 µM is often recommended for most cell lines, but this should be empirically determined for specific applications aatbio.com. Incubation times generally range from 15 to 60 minutes at 37°C, allowing sufficient time for the dye to enter the cells and be cleaved by intracellular esterases aatbio.comaatbio.comabcam.combiolegend.comcosmobio.co.jpthermofisher.com. Factors such as cell density, metabolic activity, and the presence of efflux transporters can influence the optimal loading conditions aatbio.comaatbio.com. Experimental designs using multi-well plates can facilitate the evaluation of a range of dye concentrations and incubation times to identify the conditions that yield the best signal-to-noise ratio for a particular cell type and assay abcam.com.
Considerations for Background Fluorescence Minimization
Minimizing background fluorescence is essential for accurate and sensitive detection of this compound staining. Excess uncleaved this compound in the extracellular medium can contribute to background fluorescence. Therefore, washing cells thoroughly after the incubation period is a critical step to remove the residual dye abcam.comcosmobio.co.jprndsystems.com. Using serum-free buffer during the washing steps is recommended, as serum can contain esterase activity that may hydrolyze extracellular this compound, increasing background interference aatbio.com. The use of black-walled plates for fluorescence measurements can also help reduce background signal compared to clear plates aatbio.comcosmobio.co.jprndsystems.com. Furthermore, using freshly prepared working solutions of this compound is important, as the dye can undergo hydrolysis in aqueous solutions over time, leading to increased background cosmobio.co.jprndsystems.com. In some cell types, the fluorescent calcein derivative can be actively transported out of the cell by organic anion transporters (OATs). Including OAT inhibitors like probenecid (B1678239) or sulfinpyrazone (B1681189) in the washing buffer or imaging medium can help improve intracellular dye retention and reduce background fluorescence in the extracellular space aatbio.comaatbio.com. Shortening the incubation time and optimizing cell density can also contribute to minimizing background cosmobio.co.jprndsystems.com.
Standardization of Quantitative Measurements
Standardization of quantitative measurements using this compound is important for obtaining reproducible and comparable results in cell viability and functional assays. The fluorescence intensity of the cleaved Calcein Red™ dye within live cells is proportional to the number of viable cells and their esterase activity cosmobio.co.jprndsystems.comaatbio.com. Quantitative analysis can be performed using fluorescence microscopy, flow cytometry, or fluorescence plate readers aatbio.comaatbio.comcosmobio.co.jptocris.com.
Both absolute and relative methods can be employed for quantitative assessment aatbio.com. Absolute measurements involve establishing a correlation between fluorescence intensity and the known number of viable cells, often by generating a standard curve with varying cell densities cosmobio.co.jprndsystems.comaatbio.com. Accurate cell counting and careful preparation of cell dilutions are necessary for this approach cosmobio.co.jprndsystems.comaatbio.com. Relative measurements involve comparing the fluorescence intensity of a test sample to a reference sample with a known number of viable cells or a defined level of fluorescence aatbio.com.
Methodologies for Absolute and Relative Fluorescence Quantification
Quantification of fluorescence signal from this compound stained cells can be performed using both absolute and relative methodologies, similar to approaches used with Calcein AM. These methods allow researchers to correlate fluorescence intensity with cell number or to assess changes in cell viability relative to a control.
Absolute Quantification: This method aims to determine the absolute number of viable cells within a sample based on fluorescence intensity. It typically involves establishing a standard curve by staining known numbers of cells with this compound and measuring the resulting fluorescence. By comparing the fluorescence intensity of an unknown sample to this standard curve, the absolute number of viable cells can be estimated. This approach requires careful calibration of the fluorescence detection instrument and optimization of staining conditions to ensure a linear relationship between cell number and fluorescence intensity over a relevant range. gencat.cattocris.comuni.lu
An example of data that might be generated for an absolute quantification standard curve is shown below:
| Cell Number per Well | Average Fluorescence Intensity (Arbitrary Units) |
| 0 | Background |
| 1,000 | 500 |
| 5,000 | 2,500 |
| 10,000 | 5,000 |
| 25,000 | 12,500 |
Note: This is a hypothetical data table for illustrative purposes.
Relative Quantification: This comparative method assesses changes in cell viability or number relative to a control group. It does not require establishing a standard curve of known cell numbers. Instead, the fluorescence intensity of treated or experimental samples is compared directly to that of untreated or control samples. Results are often expressed as a percentage of the control fluorescence. This method is particularly useful for high-throughput screening and cytotoxicity assays where the primary goal is to identify compounds or conditions that affect cell viability compared to a baseline. gencat.cattocris.comuni.lu One benefit of relative measurements is that prior calibration of the microplate reader may not be necessary as data is presented as a percent change relative to a control. gencat.cat
Role in High-Content Screening and Automated Image Analysis
This compound, like its green counterpart Calcein AM, plays a significant role in high-content screening (HCS) and automated image analysis workflows. nih.govbiolegend.com HCS platforms enable the automated acquisition and analysis of large numbers of images from cell populations, allowing for multiparametric analysis of cellular phenotypes. biolegend.com
In HCS, this compound is used to specifically label viable cells, providing a fluorescent signal that can be detected and quantified by automated imaging systems. nih.govbiolegend.com Automated image analysis software is then employed to process the acquired images, identify individual cells based on the Calcein Red™ fluorescence (or in combination with other stains), and extract quantitative data. nih.govbiolegend.com This data can include metrics such as the number of viable cells, cellular morphology, and the intensity of the Calcein Red™ signal per cell or per well. biolegend.com
The compatibility of this compound with other fluorescent dyes is particularly advantageous in HCS for multiplexed assays. For instance, it can be used in conjunction with nuclear stains like Hoechst 33342 to identify total cell populations or with dead cell stains like propidium (B1200493) iodide (PI) or ethidium (B1194527) homodimer-1 (EthD-1) to simultaneously assess both live and dead cells within the same sample. nih.gov This multiparametric analysis provides more comprehensive insights into cellular responses to various treatments or conditions. biolegend.com Automated image analysis modules can differentiate cell populations based on these distinct fluorescent signals, allowing for the quantitative assessment of viability, cytotoxicity, and other phenotypic changes in a high-throughput manner. nih.gov
Exploration of New Research Niches for this compound
While traditionally used for basic cell viability assessment, the properties of this compound lend themselves to exploration in new and emerging research niches. Its cell-permeant nature and subsequent intracellular retention upon esterase cleavage make it suitable for applications beyond simple live/dead staining, particularly in contexts requiring live-cell labeling and tracking with a red fluorescent signal.
One potential area is the labeling and tracking of specific cell populations in co-culture systems or complex biological models, such as organoids or 3D cell cultures. The distinct red emission of this compound allows for its use alongside green fluorophores to differentiate between different cell types or compartments within these models. Automated imaging and analysis techniques are crucial in these complex systems to quantify and analyze the behavior of labeled cells.
Furthermore, building on the use of Calcein AM for labeling extracellular vesicles (EVs), this compound could potentially be explored for EV labeling in applications where a red fluorescent tag is desired, perhaps for multicolor EV tracking or analysis alongside other fluorescent markers. The principle relies on the dye entering intact EVs and being retained after hydrolysis by internal esterases.
The development of this compound specifically addressed the limitations of Calcein AM's single color, particularly its spectral overlap with green fluorescent proteins (GFPs), which can hinder multicolor analysis in GFP-transfected cells. This makes this compound valuable for studies involving GFP-expressing cell lines, allowing for simultaneous assessment of viability and protein expression using compatible filter sets. This capability opens avenues for research in genetically modified cells and the study of processes where GFP is used as a reporter.
The application of Calcein AM in areas like imaging bacterial dynamics or labeling calcified structures in marine organisms suggests potential, albeit currently less explored, niches for this compound where a red fluorescent signal might be advantageous for spectral differentiation or specific biological interactions.
Q & A
Q. What are the optimal staining conditions for Calcein Red™ AM in live-cell imaging, and how should researchers determine cell-type-specific parameters?
this compound typically requires a working concentration of 2–5 µM for most cell types, but optimization is critical. Researchers should perform gradient experiments (e.g., 1–10 µM) to identify the lowest effective concentration that yields robust fluorescence without cytotoxicity. Key steps include:
- Preparing a 1× staining buffer (e.g., PBS or HBSS-HEPES).
- Adding 0.02% Pluronic® F-127 to enhance dye solubility in aqueous solutions .
- Incubating cells for 20–60 minutes at 37°C, followed by washing to remove excess dye .
- Validating using fluorescence microscopy or flow cytometry (TRITC/Cy3 filter settings: Ex/Em = 560/574 nm) .
Q. How does this compound compare spectrally to other calcein derivatives, and what experimental designs mitigate fluorescence overlap?
this compound (Ex/Em = 560/574 nm) is distinct from Calcein AM (green; 490/515 nm) and Calcein Deep Red™ AM (646/659 nm), enabling multiplexing. For example:
Advanced Research Questions
Q. How can this compound resolve contradictions in cell viability assays when used alongside propidium iodide (PI)?
this compound labels live cells (esterase activity), while PI stains dead cells (membrane integrity). Discrepancies arise if:
- False positives: Dead cells retain residual esterase activity. Mitigate by shortening incubation times (<30 minutes) .
- False negatives: Overly permeable cells leak Calcein Red. Use 0.4 mM CoCl₂ to quench extracellular fluorescence in mitochondrial permeability assays . Example protocol:
- Co-stain with 2 µM this compound and 4 µM PI.
- Quantify live/dead ratios using fluorescence intensity thresholds (e.g., ImageJ analysis) .
Q. What methodological adjustments are required for this compound in 3D cell culture models, and how does diffusion affect signal quantification?
In 3D hydrogels (e.g., alginate-hyaluronic acid matrices):
- Increase dye concentration to 5–10 µM to compensate for diffusion barriers.
- Extend incubation time to 60–90 minutes.
- Validate penetration using z-stack confocal imaging . Data from 3D cultures often show reduced fluorescence intensity compared to 2D monolayers; normalize to scaffold porosity and cell density .
Q. How can researchers leverage this compound in multi-parametric assays involving mitochondrial function or autophagy?
this compound is compatible with organelle-specific probes (e.g., MitoTracker Red) and autophagy markers (LC3B). For mitochondrial permeability transition pore (mPTP) studies:
- Load cells with 100 nM this compound and 50 nM MitoTracker Green.
- Treat with CoCl₂ (0.4 mM) to induce mPTP opening, observed as decreased mitochondrial Calcein retention .
- Combine with Western blotting for PINK1/Parkin to correlate fluorescence changes with mitophagy .
Methodological Troubleshooting
Q. Why might this compound yield inconsistent fluorescence in suspension cells, and how can this be resolved?
Common issues include:
Q. How should researchers address conflicting data when this compound and flow cytometry reveal divergent viability outcomes?
Cross-validate with complementary assays:
- MTT assay: Compare metabolic activity.
- Annexin V/PI: Assess apoptosis/necrosis. Discrepancies often stem from:
- Timing: this compound reflects real-time viability, while MTT requires 4–24 hours.
- Cell type variability: Lymphocytes may hydrolyze this compound faster than adherent cells .
Data Interpretation and Validation
Q. What statistical frameworks are recommended for analyzing this compound time-lapse data in dynamic processes like drug cytotoxicity?
- Use longitudinal mixed-effects models to account for intra-sample variability.
- Normalize fluorescence intensity to initial baseline (t = 0).
- Apply ANOVA with post-hoc tests (e.g., Bonferroni) for multi-group comparisons .
Q. How can researchers confirm the specificity of this compound in co-staining experiments with organelle markers?
- Perform spectral unmixing using reference emission profiles.
- Validate with knockout controls (e.g., cells lacking esterase activity) .
- Publish raw fluorescence images and analysis parameters to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
